molecular formula C22H28N4O4 B13127314 1,5-Bis(2-((2-aminoethyl)amino)ethoxy)anthracene-9,10-dione CAS No. 824951-70-4

1,5-Bis(2-((2-aminoethyl)amino)ethoxy)anthracene-9,10-dione

Cat. No.: B13127314
CAS No.: 824951-70-4
M. Wt: 412.5 g/mol
InChI Key: UNZJTULBNZOZNU-UHFFFAOYSA-N
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Description

1,5-Bis(2-((2-aminoethyl)amino)ethoxy)anthracene-9,10-dione is a complex organic compound that belongs to the anthraquinone family. Anthraquinones are known for their diverse applications in various fields, including dyes, pigments, and pharmaceuticals. This particular compound is characterized by its unique structure, which includes two aminoethylamino groups attached to an anthracene-9,10-dione core. This structure imparts specific chemical and physical properties that make it valuable for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Bis(2-((2-aminoethyl)amino)ethoxy)anthracene-9,10-dione typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of anthracene-9,10-dione with 2-(2-aminoethylamino)ethanol under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetonitrile or dimethylformamide, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

1,5-Bis(2-((2-aminoethyl)amino)ethoxy)anthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,5-Bis(2-((2-aminoethyl)amino)ethoxy)anthracene-9,10-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,5-Bis(2-((2-aminoethyl)amino)ethoxy)anthracene-9,10-dione involves its interaction with specific molecular targets and pathways. In biological systems, the compound can intercalate into DNA, disrupting the replication and transcription processes. This intercalation can lead to the inhibition of cancer cell proliferation and induction of apoptosis. Additionally, the compound may interact with key enzymes and proteins involved in cellular signaling pathways, further contributing to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo various chemical reactions and its potential as a therapeutic agent make it a valuable compound for scientific research and industrial use .

Properties

CAS No.

824951-70-4

Molecular Formula

C22H28N4O4

Molecular Weight

412.5 g/mol

IUPAC Name

1,5-bis[2-(2-aminoethylamino)ethoxy]anthracene-9,10-dione

InChI

InChI=1S/C22H28N4O4/c23-7-9-25-11-13-29-17-5-1-3-15-19(17)22(28)16-4-2-6-18(20(16)21(15)27)30-14-12-26-10-8-24/h1-6,25-26H,7-14,23-24H2

InChI Key

UNZJTULBNZOZNU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)OCCNCCN)C(=O)C3=C(C2=O)C(=CC=C3)OCCNCCN

Origin of Product

United States

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